Dimethyl thiophene-2,3-dicarboxylate
Overview
Description
Dimethyl thiophene-2,3-dicarboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring this compound is characterized by two ester groups attached to the 2 and 3 positions of the thiophene ring
Mechanism of Action
Target of Action
Dimethyl thiophene-2,3-dicarboxylate is a derivative of thiophene, a five-membered aromatic ring system . Thiophene and its derivatives have emerged as significant entities in organic electronics due to their high resonance energy, electrophilic reactivity, high π-electron density, planar structure, and the presence of vacant d-orbital . .
Mode of Action
Thiophene derivatives are known for their potential applicability in organic electronics such as in solar cells, electrochromic devices (ecds), organic field effect transistors (ofets), organic limiting diodes (oleds), fluorescent probes, redox switching, and more . This suggests that this compound might interact with its targets to influence these applications.
Biochemical Pathways
Given the potential applications of thiophene derivatives in organic electronics , it can be inferred that the compound might affect pathways related to electron transfer and energy conversion.
Result of Action
Given the potential applications of thiophene derivatives in organic electronics , it can be inferred that the compound might influence electron transfer and energy conversion processes at the molecular level.
Action Environment
It is known that environmental factors can significantly impact the performance of organic electronic devices , suggesting that similar factors might also influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl thiophene-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of thiophene-2,3-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the formation of the dimethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl thiophene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.
Major Products Formed
Oxidation: Thiophene-2,3-dicarboxylic acid.
Reduction: Thiophene-2,3-dimethanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Dimethyl thiophene-2,3-dicarboxylate has several applications in scientific research:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and conductive polymers.
Materials Science: The compound is explored for its potential in creating advanced materials with unique electronic properties.
Medicinal Chemistry: Research investigates its potential as a precursor for bioactive molecules with therapeutic applications.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Dimethyl thiophene-2,5-dicarboxylate: Another esterified thiophene derivative with ester groups at the 2 and 5 positions.
Thiophene-2,3-dicarboxylic acid: The non-esterified form of the compound.
Thiophene-2,5-dicarboxylic acid: A similar compound with carboxylic acid groups at the 2 and 5 positions.
Uniqueness
Dimethyl thiophene-2,3-dicarboxylate is unique due to its specific esterification pattern, which influences its reactivity and applications. The position of the ester groups affects the compound’s electronic properties, making it suitable for specific applications in organic electronics and materials science.
Properties
IUPAC Name |
dimethyl thiophene-2,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-11-7(9)5-3-4-13-6(5)8(10)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDDISBFSPJVPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344609 | |
Record name | Dimethyl thiophene-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14300-68-6 | |
Record name | Dimethyl thiophene-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.